3-cyclohexyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

Description

- It is also referred to as 3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine .

- The compound is an off-white solid and is soluble in water.

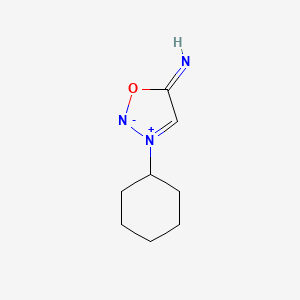

- Its chemical structure includes a morpholine ring and a sydnone moiety, making it an interesting hybrid compound.

Molsidomine: is a chemical compound with the molecular formula and a molecular weight of .

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-cyclohexyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |

InChI |

InChI=1S/C8H13N3O/c9-8-6-11(10-12-8)7-4-2-1-3-5-7/h6-7,9H,1-5H2 |

InChI Key |

IDBRSHLXQGUCED-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[N+]2=CC(=N)O[N-]2 |

Origin of Product |

United States |

Preparation Methods

- Industrial production methods may involve optimization of this synthetic pathway for large-scale production.

Molsidomine: can be synthesized through various routes, but one common method involves the reaction of with .

Chemical Reactions Analysis

- Common reagents include hydrogen , reducing agents , and nitric oxide donors .

- Major products include nitric oxide and its derivatives.

Molsidomine: undergoes several reactions:

Scientific Research Applications

Cardiovascular Medicine: acts as a vasodilator by releasing , which relaxes blood vessels and reduces blood pressure.

Antiplatelet Effects: It inhibits platelet aggregation, potentially preventing thrombosis.

Antioxidant Properties: scavenges free radicals.

Neuroprotection: Some studies explore its neuroprotective effects.

Cancer Research: Research investigates its potential in cancer therapy.

Mechanism of Action

- Elevated cGMP relaxes vascular smooth muscles, dilating blood vessels and improving blood flow.

- NO also has antiplatelet and anti-inflammatory effects.

Molsidomine: releases , which activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels.

Comparison with Similar Compounds

- Molsidomine stands out due to its unique combination of morpholine and sydnone moieties.

Isosorbide dinitrate: and are similar vasodilators.

Nitroglycerin: also releases NO and has comparable effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.